N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Historical Development of Thiazole-Based Bioactive Compounds
The exploration of thiazole derivatives began with Arthur Rudolf Hantzsch's pioneering work in the late 19th century, which established the foundational Hantzsch-thiazole synthesis method involving cyclocondensation of thioamides with α-halo carbonyl compounds. Early 20th-century research identified naturally occurring thiazoles in vitamin B1 (thiamine) and peptide antibiotics like bacitracin, highlighting their biological relevance. The 1950s marked a turning point with the discovery of sulfathiazole, a thiazole-containing sulfonamide antibiotic that validated the scaffold's medicinal utility. Subsequent decades saw systematic structure-activity relationship (SAR) studies, revealing that substitutions at the 2-, 4-, and 5-positions of the thiazole ring could fine-tune pharmacokinetic and pharmacodynamic properties. Contemporary advances, such as microwave-assisted heterocyclization and computational docking, have accelerated the development of thiazole hybrids with enhanced bioactivity profiles.
Significance in Medicinal Chemistry Research
Thiazole derivatives occupy a privileged position in drug discovery due to their:
- Electron-rich aromatic system : Facilitates π-π stacking and hydrogen bonding with biological targets such as enzyme active sites and DNA grooves.
- Metabolic stability : The sulfur atom confers resistance to oxidative degradation, prolonging half-life in vivo.
- Structural modularity : Allows conjugation with other pharmacophores (e.g., acetamides, thioethers) to create multi-target ligands.
Notable examples include the antiretroviral drug ritonavir (containing a thiazole moiety) and the anticancer agent dasatinib, which leverages thiazole's ability to chelate metal ions in kinase domains. Recent work on N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide extends this legacy by incorporating a thioether bridge, which may enhance membrane permeability and target selectivity.
Evolution of Thioacetamide Derivatives in Drug Discovery
Thioacetamide (CH3CSNH2) emerged as a scaffold of interest in the 1960s due to its role in hepatic fibrosis models, but its derivatives gained prominence only after structure optimization mitigated toxicity risks. Key advancements include:
- Introduction of aromatic substituents : Masking the reactive thioamide group with electron-withdrawing groups (e.g., nitro, cyano) improved stability.
- Hybridization with heterocycles : Conjugation with thiazole or pyridine rings augmented binding to enzymes like DNA gyrase and topoisomerase IV.
For instance, compound 13a from recent studies (, Table 1) demonstrates how thioacetamide-thiazole hybrids achieve MIC values of 5.8–93.7 μg/mL against resistant pathogens through dual inhibition of cell wall synthesis and efflux pumps.
Table 1: Bioactive Thioacetamide-Thiazole Hybrids
Current Research Landscape for Thiazole-Thioether Compounds
Thiazole-thioether architectures, such as the title compound, represent a burgeoning subfield driven by:
- Synthetic innovations : Microwave-assisted one-pot reactions enable efficient coupling of thiazole precursors with thioacetamide linkers.
- Dual-target engagement : The thioether moiety’s flexibility allows simultaneous interaction with hydrophobic pockets and catalytic sites, as evidenced by docking scores ≤ −11.66 kcal/mol for topoisomerase IV inhibitors.
- Antimicrobial applications : Derivatives bearing 4-methoxyphenyl groups exhibit enhanced Gram-negative coverage due to improved outer membrane penetration.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPBAXXWDNQKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, often using a methoxyphenylamine derivative.
Formation of the Acetamide Group: This step involves the acylation of an aniline derivative to form the acetamide group.
Coupling Reactions: The final step typically involves coupling the thiazole derivative with the acetamidophenyl derivative under conditions that promote the formation of the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyphenyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may exhibit bioactivity that can be harnessed for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. The thiazole ring and the acetamide group are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Optimization : The 4-methoxyphenyl group in the target compound may improve pharmacokinetics compared to chlorinated analogs, but direct biological data are needed.
- Contradictions : High-yield syntheses (e.g., 91% for Compound 8 in ) contrast with lower yields in thiazole derivatives (e.g., 68% for Compound 9 in ), highlighting the impact of substituent complexity on synthetic feasibility.
- Knowledge Gaps: Absence of specific data on the target compound’s bioactivity or physicochemical properties necessitates further studies guided by analogs .
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiazole ring and acetamide groups, suggests diverse biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound can be synthesized through a series of organic reactions involving the formation of the thiazole ring, attachment of the methoxyphenyl group, and subsequent acylation to form the acetamide group. The general synthetic route is outlined as follows:
- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
- Attachment of the Methoxyphenyl Group : Using nucleophilic substitution reactions.
- Formation of the Acetamide Group : Acylating an aniline derivative.
- Coupling Reactions : Final coupling of thiazole and acetamidophenyl derivatives.
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have shown DPPH radical scavenging activities that are notably higher than standard antioxidants like ascorbic acid . This suggests that the compound may effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have demonstrated that related compounds exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with higher cytotoxicity observed in glioblastoma cells . The mechanism of action may involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several derivatives, including those similar to this compound. The results indicated an IC50 value significantly lower than that of ascorbic acid, highlighting its potential as a natural antioxidant .
Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds structurally related to this compound were tested against various cancer cell lines. The results showed a remarkable inhibition rate of up to 68% against HT-29 cells and 62% against MDA-MB-231 cells, suggesting significant therapeutic potential .
Comparison with Similar Compounds
The proposed mechanism for the biological activity of this compound involves interaction with specific proteins or enzymes within cancer pathways or oxidative stress responses. The thiazole ring may enhance binding affinity to target sites due to its electron-withdrawing nature, while the acetamide group could facilitate interactions with cellular receptors.
Q & A
Basic Research Question
- Methodology :
- Temperature Control : Maintain 60–80°C during acylation and thioether formation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity and solubility of intermediates .
- Reaction Time Optimization : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at >90% conversion .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .
Which spectroscopic techniques are essential for structural characterization?
Basic Research Question
- Methodology :
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 6.8–7.8 ppm), acetamide NH (δ 10.1–10.5 ppm), and methoxy groups (δ 3.8 ppm) .
- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and thiazole/aryl carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 486.12) .
- IR Spectroscopy : Detect C=O stretches (1650–1700 cm⁻¹) and N-H bends (1530–1580 cm⁻¹) .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Methodology :
- Structural Comparators : Analyze substituent effects (e.g., methoxy vs. ethoxy groups) using analogs from and .
- Assay Standardization : Replicate assays under uniform conditions (e.g., cell lines, IC50 protocols) to isolate variables .
- Computational Docking : Use AutoDock Vina to compare binding modes with targets (e.g., kinases, GPCRs) .
What strategies optimize the structure-activity relationship (SAR) of derivatives?
Advanced Research Question
- Methodology :
- Systematic Substitution :
| Position | Modification | Biological Impact |
|---|---|---|
| 4-Methoxyphenyl | Replace with Cl/NO₂ | Enhanced cytotoxicity |
| Thiazole-S | Oxadiazole substitution | Improved metabolic stability |
- In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area .
How do reaction conditions influence impurity profiles during synthesis?
Basic Research Question
- Methodology :
- Common Impurities :
- Unreacted 4-methoxyphenylamine (HPLC retention time: 4.2 min) .
- Thioether oxidation by-products (TLC spot at Rf 0.7) .
- Purification : Use silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) or preparative HPLC (C18 column) .
What computational methods predict binding affinity to biological targets?
Advanced Research Question
- Methodology :
- Molecular Docking : Simulate interactions with EGFR (PDB: 1M17) using Glide SP scoring .
- MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2 Å) .
- Pharmacophore Mapping : Align key features (e.g., hydrogen bond acceptors, hydrophobic groups) with known inhibitors .
How does the electronic nature of substituents affect bioactivity?
Advanced Research Question
- Methodology :
- Hammett Analysis : Correlate σ values of substituents (e.g., -OCH3: σ = -0.27) with IC50 data to quantify electronic effects .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- In Vivo PK Studies : Compare logD values to assess bioavailability changes with electron-withdrawing groups .
What are the limitations of current synthetic routes, and how can they be improved?
Advanced Research Question
- Methodology :
- Bottlenecks : Low yields (~40%) in thiazole ring closure .
- Solutions :
- Microwave-assisted synthesis to reduce reaction time .
- Flow chemistry for continuous thioether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
